REACTION_CXSMILES
|
[C:1]([CH:3]([C:7]1[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH:8]=1)[C:4]([NH2:6])=[O:5])#[N:2].[CH3:14]N(C)C=O.C(OC(OCC)N(C)C)C>O>[O:5]=[C:4]1[C:3]([C:1]#[N:2])=[C:7]2[C:8]([C:9](=[O:13])[CH2:10][CH2:11][CH2:12]2)=[CH:14][NH:6]1
|
Name
|
40
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
α-cyano-3-oxo-1-cyclohexen-1-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)N)C1=CC(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(N(C)C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture is stirred at room temperature for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise, over a period of 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
the organic solvents are removed by distillation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residual oily product is extracted with dilute aqueous sodium hydroxide
|
Type
|
WASH
|
Details
|
the extract is washed several times with chloroform
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the small amount of insoluble material
|
Type
|
ADDITION
|
Details
|
Neutralization of the alkaline solution by the addition of dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
results in precipitation of the product, which
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallization from aqueous acetone
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=C2C(CCCC2=C1C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |